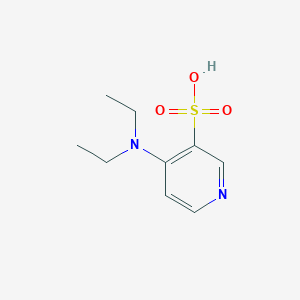
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone is a versatile chemical compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone typically involves the reaction of 5-methyl-isoxazole-4-carboxylic acid with 4-(2-chloro-4-nitrophenyl)piperidine . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The synthetic route can be depicted as follows:
Step 1: Preparation of 5-methyl-isoxazole-4-carboxylic acid.
Step 2: Reaction with 4-(2-chloro-4-nitrophenyl)piperidine to form the intermediate.
Step 3: Further reaction and purification to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anti-influenza agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist of nucleoprotein accumulation in the nucleus, thereby inhibiting viral replication . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone
- Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone
Uniqueness
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity. This uniqueness makes it particularly valuable in targeted applications, such as antiviral research and pharmaceutical development.
特性
分子式 |
C13H19N3O3 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
morpholin-4-yl-(3-piperidin-2-yl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C13H19N3O3/c17-13(16-5-7-18-8-6-16)10-9-19-15-12(10)11-3-1-2-4-14-11/h9,11,14H,1-8H2 |
InChIキー |
PZRVGDVJYXTRKT-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C2=NOC=C2C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


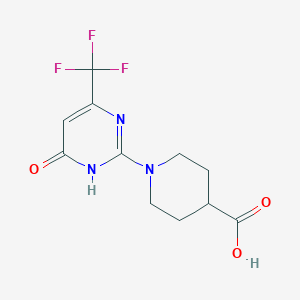
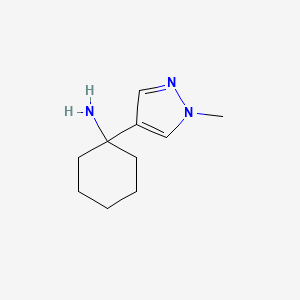
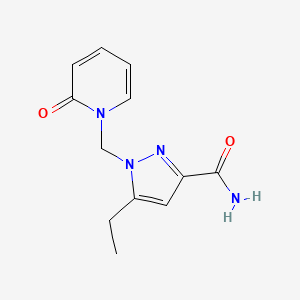


![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)
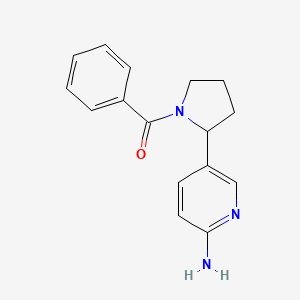
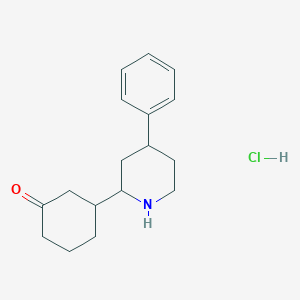

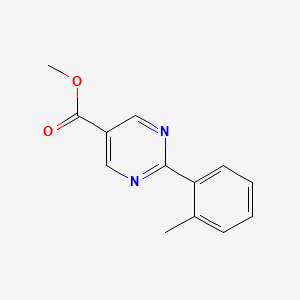
![tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate](/img/structure/B11807189.png)
